molecular formula C23H22ClN3 B13961471 2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine CAS No. 32047-66-8

2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine

Katalognummer: B13961471
CAS-Nummer: 32047-66-8
Molekulargewicht: 375.9 g/mol
InChI-Schlüssel: SNUOZYUMIBOGNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a chloro group, a dimethylaminoethyl side chain, and a phenyl group attached to a dibenzo(b,e)(1,4)diazepine core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo(b,e)(1,4)diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylaminoethyl side chain: This step involves the alkylation of the dibenzo(b,e)(1,4)diazepine core with a dimethylaminoethyl halide under basic conditions.

    Introduction of the phenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted dibenzodiazepines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(2-(dimethylamino)ethyl)-11-phenyl-5H-dibenzo(b,e)(1,4)diazepine involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological and pharmacological properties. Its combination of a chloro group, dimethylaminoethyl side chain, and phenyl group attached to a dibenzodiazepine core makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

32047-66-8

Molekularformel

C23H22ClN3

Molekulargewicht

375.9 g/mol

IUPAC-Name

2-(8-chloro-6-phenylbenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C23H22ClN3/c1-26(2)14-15-27-21-13-12-18(24)16-19(21)23(17-8-4-3-5-9-17)25-20-10-6-7-11-22(20)27/h3-13,16H,14-15H2,1-2H3

InChI-Schlüssel

SNUOZYUMIBOGNS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCN1C2=C(C=C(C=C2)Cl)C(=NC3=CC=CC=C31)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.